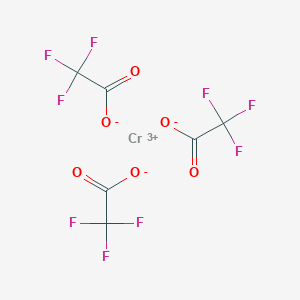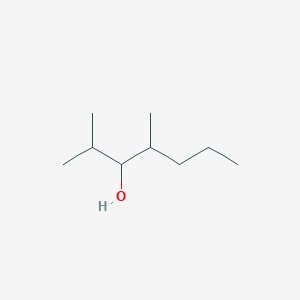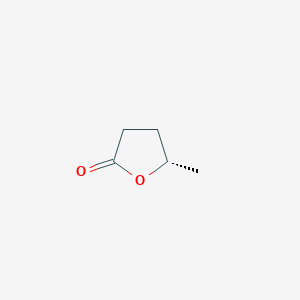
(S)-gamma-valerolactone
Overview
Description
Start by searching for basic information about (S)-gamma-valerolactone in chemical databases or textbooks. Look for its chemical formula, structure, and common uses.
Molecular Structure Analysis
Use resources like X-ray crystallography reports, NMR data, or computational chemistry studies to understand the molecule’s structure.Chemical Reactions Analysis
Search for studies that have investigated the reactivity of (S)-gamma-valerolactone. This could include its behavior under various conditions, or its reactions with different reagents.Scientific Research Applications
Catalytic Conversion from Biomass : (S)-gamma-valerolactone is recognized for its potential in catalytic conversion processes. It can be efficiently synthesized from nonedible vegetable biomass, making it an environmentally friendly and sustainable chemical. The advancements in catalyst design, particularly those combining metal and acid sites, are crucial for efficient production (Liguori et al., 2015).
Platform for Sustainable Production : This compound serves as a promising platform for the sustainable production of fuels and value-added chemicals. Its accessibility from renewable lignocellulosic biomass and the advancements in catalytic production technologies, including both homogeneous and heterogeneous catalysts, underscore its importance in green chemistry (Yan et al., 2015).
Synthesis from Carbohydrates : The synthesis of (S)-gamma-valerolactone from carbohydrates and lignocellulosic biomass is another key area of research. Its role as a reaction solvent, fuel additive, and precursor for jet fuel and polymer monomers has been explored, emphasizing the need for more environmentally friendly synthesis processes (Zhang, 2016).
Green Solvent and Fuel Additive : Its distinct physicochemical properties make it a green solvent and an excellent fuel additive. The synthesis of (S)-gamma-valerolactone over non-noble metal catalysts offers a more sustainable route compared to conventional methods using noble metals. Its structural features and acid-base properties are critical for its activity and selectivity as a catalyst (Dutta et al., 2019).
Hydrolysis of Biomass to Monosaccharides : In biomass hydrolysis reactions, (S)-gamma-valerolactone can increase reaction rates compared to water. It shows low apparent activation energy for biomass hydrolysis and favorable energetics for monosaccharide production (Mellmer et al., 2014).
Renewable Dipolar Aprotic Solvent : It has been identified as a renewable dipolar aprotic solvent, serving as a biobased alternative for toxic solvents in cross-coupling reactions. Its use in the Hiyama reaction highlights its potential as a safer, sustainable medium for chemical processes (Ismalaj et al., 2014).
Safety And Hazards
Check resources like the Material Safety Data Sheet (MSDS) for (S)-gamma-valerolactone, and look for research articles that have studied its toxicity or environmental impact.
Future Directions
Look for review articles or perspectives pieces in the scientific literature that discuss current challenges or future opportunities for research on (S)-gamma-valerolactone.
Remember to critically evaluate the sources you find, and to cite them appropriately in your analysis. Good luck with your research!
properties
IUPAC Name |
(5S)-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-gamma-valerolactone | |
CAS RN |
19041-15-7 | |
| Record name | 19041-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

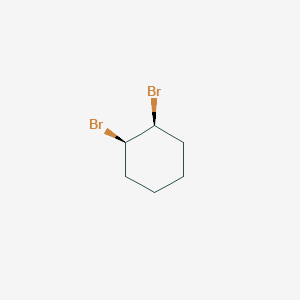
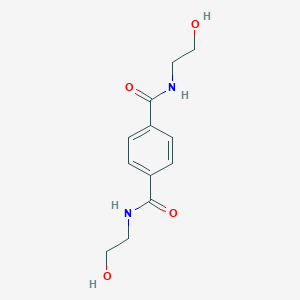
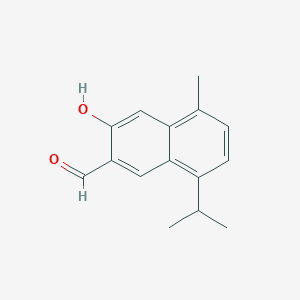
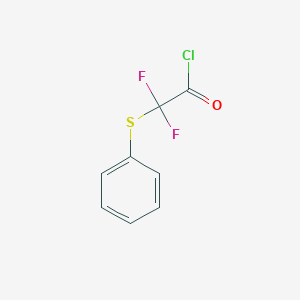
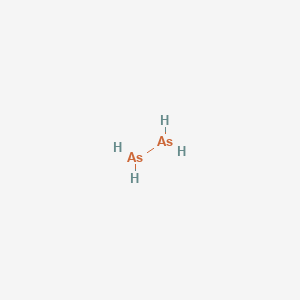
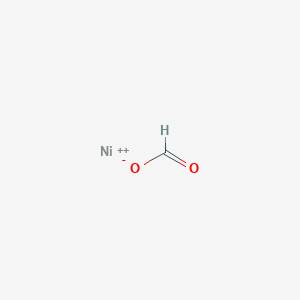
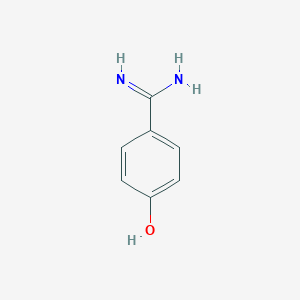
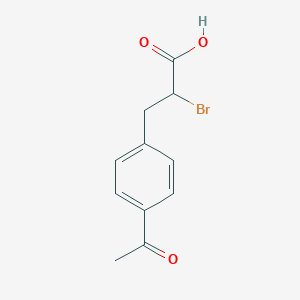
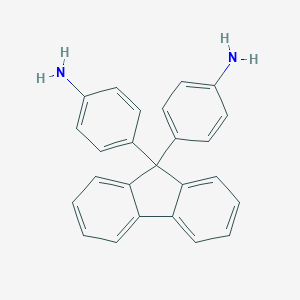
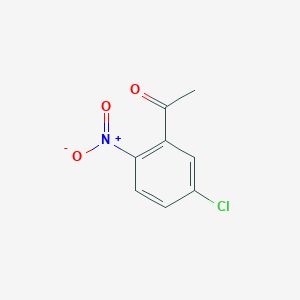

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
